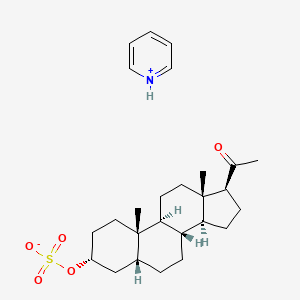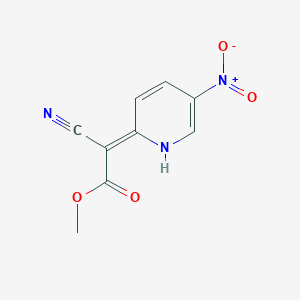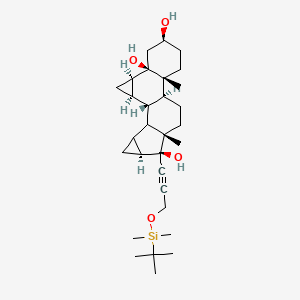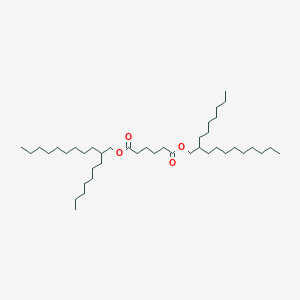
D-Valganciclovir Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of D-Valganciclovir Hydrochloride involves several key steps starting from ganciclovir. A notable method involves tritylation to protect amino and one hydroxyl group of ganciclovir, followed by condensation with N-benzyloxycarbonyl-L-valine. The process includes detritylation, acidification, hydrogenation to debenzyloxycarbonylation, and crystallization in aqueous isopropanol, yielding an overall yield of 34% (Zhao Shi-ku, 2015). Another approach describes a concise and efficient synthesis without involving protection-deprotection sequences, utilizing (2S)azido-3-methylbutyric acid as a masked L-valine equivalent (K. S. Babu, 2011).
Molecular Structure Analysis
The molecular structure of D-Valganciclovir Hydrochloride involves a valyl ester linked to ganciclovir, enhancing its lipophilicity and oral bioavailability. This structure is pivotal in its conversion to ganciclovir upon hydrolysis, which is active against CMV infections.
Chemical Reactions and Properties
D-Valganciclovir Hydrochloride undergoes hydrolysis in the body to release ganciclovir, which then selectively inhibits the replication of viral DNA by competitive inhibition of viral DNA polymerases and incorporation into the viral DNA chain, causing termination. The synthesis process involves selective hydrolysis, condensation, and hydrogenation reactions to achieve the final product with high purity and the desired diastereomeric ratio as per the US pharmacopeia (Xu Ta, 2014).
Aplicaciones Científicas De Investigación
Nanosensor Development for Valganciclovir Detection
A study by Doğan-Topal et al. (2013) explored the use of multi-walled carbon nanotubes in electrodes for sensitive detection of valganciclovir in pharmaceuticals. The research highlighted the potential for developing advanced sensors to detect and measure valganciclovir levels, demonstrating the drug's electrochemical properties.
Synthesis and Characterization of Congeners
In the study by Babu et al. (2013), the synthesis of valganciclovir hydrochloride congeners was investigated. This research is crucial for understanding the chemical properties of valganciclovir and its derivatives, which can lead to the development of new formulations or derivatives with potentially improved therapeutic properties.
Use in Pre-Emptive Therapy for Cytomegalovirus Infection
Allice et al. (2009) conducted a study, found in this paper, focusing on the use of valganciclovir as pre-emptive therapy for cytomegalovirus infection post-allogeneic stem cell transplantation. The study provides insights into the effectiveness of valganciclovir in preventing CMV infections in this high-risk group.
Drug Release from Polyester Thin Films
Research by Schaller et al. (2015) investigated the release of valganciclovir from polyester thin films. This study is significant for the development of new drug delivery systems, potentially improving the administration and effectiveness of valganciclovir in treating viral infections.
Stability and Degradation Analysis
A study by Sawant and Barge (2014) reported on the stability of valganciclovir, examining its degradation under various conditions. Understanding the stability of the drug is crucial for ensuring its efficacy and safety in pharmaceutical applications.
Interaction with DNA
The study by Shahabadi et al. (2018) explored the interaction of a Pt(II) complex containing valganciclovir with calf-thymus DNA. This research offers insights into the molecular interactions of valganciclovir, which could be relevant for understanding its mechanism of action and potential off-target effects.
Safety And Hazards
Direcciones Futuras
Valganciclovir Hydrochloride is commonly used for the treatment of cytomegalovirus (CMV) retinitis in people who have acquired immunodeficiency syndrome (AIDS) . It is also used to prevent cytomegalovirus disease in people who have received a heart, kidney, or kidney-pancreas transplant . To get the best results, valganciclovir must be given for the full time of treatment .
Propiedades
Número CAS |
1393911-57-3 |
|---|---|
Nombre del producto |
D-Valganciclovir Hydrochloride |
Fórmula molecular |
C₁₄H₂₃ClN₆O₅ |
Peso molecular |
390.82 |
Sinónimos |
2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)


![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

